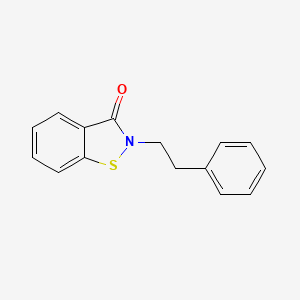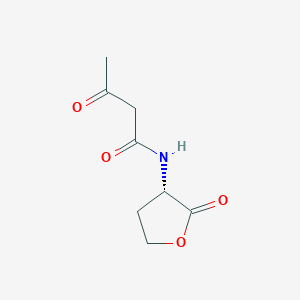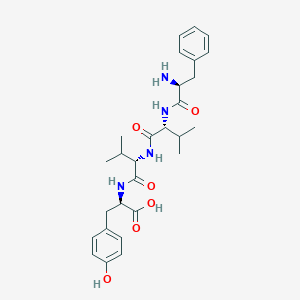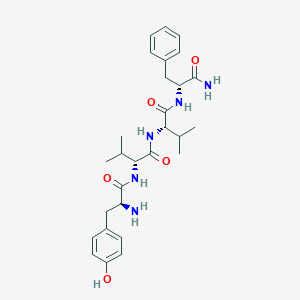
2-Phenethyl-1,2-benzisothiazol-3(2H)-one
概要
説明
CAY10762は、モノアシルグリセロールリパーゼ阻害剤として知られる化学化合物です。モノアシルグリセロールリパーゼは、モノアシルグリセロールを遊離脂肪酸とグリセロールに分解する酵素です。 CAY10762は、Neuro2a細胞における過酸化水素誘発性乳酸脱水素酵素の放出を抑制し、マウス脳における2-アラキドノイルグリセロールのレベルを増加させることが示されています .
準備方法
CAY10762の合成は、ベンゾイソチアゾリノンコア構造の調製から始まるいくつかの段階を伴います。合成経路は通常、2-フェニルエチルアミンを適切なイソチオシアネートと反応させて対応するチオ尿素を形成することを含みます。この中間体は次に環化されてベンゾイソチアゾリノンコアを形成します。 反応条件は、多くの場合、ジメチルホルムアミドなどの溶媒と触媒の使用を必要とし、環化プロセスを促進します .
CAY10762の工業生産方法は十分に文書化されていませんが、大規模生産のために最適化された類似の合成経路に従う可能性があります。これらの最適化には、より効率的な触媒、より高い反応温度、連続フロー反応器の使用が含まれ、収率を高め、生産時間を短縮することができます。
化学反応の分析
CAY10762は、次のようないくつかのタイプの化学反応を受けます。
酸化: CAY10762は特定の条件下で酸化されてスルホキシドまたはスルホンを形成することができます。一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: CAY10762の還元は、チオールまたは他の還元された硫黄含有化合物の形成につながる可能性があります。水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: CAY10762は、ベンゾイソチアゾリノンコアが異なる置換基で置換された置換反応を受けます。これは、アルキルハライドまたはアシルクロリドなどの試薬を塩基性条件下で使用して実現できます。
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、過酸化水素による酸化はスルホキシドを生成する可能性がありますが、水素化ホウ素ナトリウムによる還元はチオールを生成する可能性があります .
科学研究への応用
CAY10762は、次のようないくつかの科学研究への応用があります。
化学: CAY10762は、モノアシルグリセロールリパーゼの阻害を研究するためのツール化合物として使用されます。これは、研究者に酵素が脂質代謝における役割と治療標的としての可能性を理解するのに役立ちます。
生物学: 生物学的研究では、CAY10762は、モノアシルグリセロールリパーゼ阻害が細胞プロセスに及ぼす影響を調べるために使用されます。これは、神経細胞における酸化ストレス誘発性損傷を軽減することが示されています。
医学: CAY10762は、肥満や神経変性疾患など、脂質代謝の調節不全に関連する状態を治療するための潜在的な治療用途について検討されています。
科学的研究の応用
CAY10762 has several scientific research applications, including:
Chemistry: CAY10762 is used as a tool compound to study the inhibition of monoacylglycerol lipase. It helps researchers understand the enzyme’s role in lipid metabolism and its potential as a therapeutic target.
Biology: In biological research, CAY10762 is used to investigate the effects of monoacylglycerol lipase inhibition on cellular processes. It has been shown to reduce oxidative stress-induced damage in neuronal cells.
Medicine: CAY10762 is being explored for its potential therapeutic applications in treating conditions related to dysregulated lipid metabolism, such as obesity and neurodegenerative diseases.
Industry: In the pharmaceutical industry, CAY10762 is used in the development of new drugs targeting monoacylglycerol lipase. .
作用機序
CAY10762は、モノアシルグリセロールリパーゼを阻害することで効果を発揮します。この酵素は、モノアシルグリセロールを遊離脂肪酸とグリセロールに分解する役割を担っています。この酵素を阻害することにより、CAY10762は脳における2-アラキドノイルグリセロールなどのモノアシルグリセロールのレベルを高めます。 このモノアシルグリセロールレベルの上昇は、炎症や神経保護に関与するものを含む、さまざまなシグナル伝達経路を調節することができます .
類似の化合物との比較
CAY10762は、モノアシルグリセロールリパーゼの強力な阻害において独特です。類似の化合物には以下が含まれます。
JZL184: 別の強力なモノアシルグリセロールリパーゼ阻害剤ですが、化学構造が異なります。
URB602: モノアシルグリセロールリパーゼの強力ではない阻害剤であり、多くの場合、相乗効果を研究するために他の阻害剤と組み合わせて使用されます。
KML29: 独特の化学構造と薬理学的プロファイルを備えた、モノアシルグリセロールリパーゼの選択的阻害剤。
これらの化合物と比較して、CAY10762は、強力さと選択性の独自のバランスを提供するため、研究と潜在的な治療用途における貴重なツールとなっています .
類似化合物との比較
CAY10762 is unique in its potent inhibition of monoacylglycerol lipase. Similar compounds include:
JZL184: Another potent inhibitor of monoacylglycerol lipase, but with a different chemical structure.
URB602: A less potent inhibitor of monoacylglycerol lipase, often used in combination with other inhibitors to study synergistic effects.
KML29: A selective inhibitor of monoacylglycerol lipase with a distinct chemical structure and pharmacological profile.
Compared to these compounds, CAY10762 offers a unique balance of potency and selectivity, making it a valuable tool in research and potential therapeutic applications .
特性
IUPAC Name |
2-(2-phenylethyl)-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c17-15-13-8-4-5-9-14(13)18-16(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMUTUGUKRGYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride](/img/structure/B3025830.png)





![N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine](/img/structure/B3025838.png)


